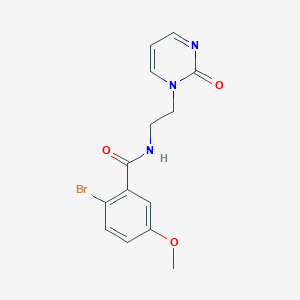

2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O3/c1-21-10-3-4-12(15)11(9-10)13(19)16-6-8-18-7-2-5-17-14(18)20/h2-5,7,9H,6,8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCDKKNDHMKSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC=NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multiple steps:

Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.

Amidation: The benzamide core is formed by reacting the brominated and methoxylated benzene derivative with an appropriate amine.

Pyrimidinyl Ethyl Group Introduction: The final step involves the attachment of the pyrimidinyl ethyl group through a coupling reaction, often using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide, potentially yielding debrominated or reduced amide derivatives.

Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted benzamides, reduced amides, or oxidized derivatives.

Scientific Research Applications

2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide may have several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: May be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

2-bromo-5-methoxybenzamide: Lacks the pyrimidinyl ethyl group, which may result in different biological activities.

5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide: Lacks the bromine atom, which could affect its reactivity and interactions.

2-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide: Lacks the methoxy group, potentially altering its chemical properties.

Uniqueness

The presence of both the bromine atom and the methoxy group, along with the pyrimidinyl ethyl moiety, makes 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide unique. These functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide (CAS Number: 2309729-66-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 352.18 g/mol. The structure comprises a benzamide core substituted with a bromine atom, a methoxy group, and a pyrimidine derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄BrN₃O₃ |

| Molecular Weight | 352.18 g/mol |

| CAS Number | 2309729-66-4 |

Biological Activity Overview

Research on the biological activity of this compound has highlighted several potential therapeutic effects, including:

- Antiproliferative Activity : Preliminary studies indicate that derivatives similar to this compound may exhibit antiproliferative effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values ranging from 1.2 to 5.3 µM against MCF-7 breast cancer cells .

- Antioxidant Properties : The presence of methoxy and hydroxy substituents in related compounds has been associated with enhanced antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is critical in cancer prevention .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, particularly against Gram-positive bacteria like Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported as low as 8 µM .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation.

- Receptor Modulation : It may act on cellular receptors that mediate growth signals.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from this compound:

-

Antiproliferative Studies : Research has shown that similar benzamide derivatives exhibit significant antiproliferative activity against various cancer cell lines, suggesting that modifications in the substituent groups can enhance efficacy .

Compound Cell Line IC50 (µM) Compound A MCF-7 3.1 Compound B HCT116 4.4 Compound C HEK293 5.3 - Antioxidative Studies : The antioxidative capacity was evaluated using spectroscopic methods, revealing that certain derivatives significantly outperformed standard antioxidants like butylated hydroxytoluene (BHT) .

- Antimicrobial Studies : The antimicrobial efficacy was tested against Bacillus subtilis and Escherichia coli, showing varying degrees of activity depending on the structural modifications made to the core benzamide structure .

Q & A

Q. What are the common synthetic routes for 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from commercially available precursors, such as 2-bromo-5-methoxybenzoic acid. Key steps include coupling the benzamide core with a pyrimidinone ethylamine moiety. Reactions are conducted in polar aprotic solvents (e.g., dimethylformamide or dichloromethane) under elevated temperatures (60–100°C) to ensure complete conversion . Intermediates are monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with final product purification via silica gel chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure by identifying proton environments (e.g., methoxy singlet at δ ~3.8 ppm and aromatic protons). Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy detects functional groups like the amide C=O stretch (~1650 cm⁻¹) and pyrimidinone N-H/O-H vibrations . X-ray crystallography (as in related benzamide derivatives) resolves stereochemical ambiguities .

Q. What are the key functional groups influencing its reactivity and biological activity?

The bromine atom at the 2-position enhances electrophilic substitution potential, while the methoxy group at the 5-position contributes to electronic modulation and solubility. The pyrimidin-2-one moiety enables hydrogen bonding and π-π stacking, critical for target binding in pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Systematic optimization involves:

- Solvent selection : Dichloromethane minimizes side reactions compared to DMF for acid-sensitive intermediates .

- Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in analogous benzamide syntheses .

- Temperature control : Lower temperatures (40–60°C) reduce decomposition of heat-labile intermediates .

- Reagent stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to pyrimidinone ethylamine minimizes unreacted starting material .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing bromine with chlorine or methoxy with ethoxy) and evaluating their biological activity. Computational docking (using software like AutoDock) predicts binding affinities to targets like kinases or enzymes. Bioassays (e.g., enzyme inhibition or cytotoxicity screens) quantify activity shifts, revealing critical pharmacophore elements .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line differences or concentration ranges). Mitigation strategies include:

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods .

- Dose-response curves : Establish EC₅₀/IC₅₀ values to compare potency thresholds .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent effects .

Q. What computational tools predict metabolic stability and environmental fate of this compound?

Tools like PubChem’s PISTACHIO and REAXYS databases model metabolic pathways (e.g., oxidative debromination or O-demethylation) and environmental degradation. Parameters like logP (2.8–3.2) and water solubility (<1 mg/mL) inform biodegradability and bioaccumulation risks .

Q. How can researchers design ecotoxicity studies to evaluate environmental impact?

Follow the framework in Project INCHEMBIOL :

- Abiotic testing : Measure hydrolysis/photolysis rates under varying pH and UV light.

- Biotic testing : Use model organisms (e.g., Daphnia magna) for acute toxicity (LC₅₀) and algae for growth inhibition.

- Long-term monitoring : Track metabolite formation in simulated wastewater treatment systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.